4-((4-Ethoxybenzylidene)amino)-5-(m-tolyl)-4H-1,2,4-triazole-3-thiol
Description
Properties
CAS No. |
478255-72-0 |
|---|---|
Molecular Formula |
C18H18N4OS |
Molecular Weight |
338.4 g/mol |
IUPAC Name |
4-[(E)-(4-ethoxyphenyl)methylideneamino]-3-(3-methylphenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C18H18N4OS/c1-3-23-16-9-7-14(8-10-16)12-19-22-17(20-21-18(22)24)15-6-4-5-13(2)11-15/h4-12H,3H2,1-2H3,(H,21,24)/b19-12+ |
InChI Key |
SWCXFMPIDNXEOQ-XDHOZWIPSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=N/N2C(=NNC2=S)C3=CC=CC(=C3)C |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=NN2C(=NNC2=S)C3=CC=CC(=C3)C |
Origin of Product |
United States |
Preparation Methods
Preparation of 5-(m-Tolyl)-4H-1,2,4-triazole-3-thiol
The triazole-thiol backbone is synthesized via cyclocondensation of thiosemicarbazide derivatives. A representative protocol involves:
Reagents :
-
m-Tolyl hydrazine (1.0 equiv)
-
Carbon disulfide (1.2 equiv)
-
Potassium hydroxide (1.5 equiv)
Procedure :
-
React m-tolyl hydrazine with carbon disulfide in ethanol under reflux (6–8 h).
-
Add KOH to facilitate cyclization, yielding 5-(m-tolyl)-1,2,4-triazole-3-thiol.
Yield : 78–85% after recrystallization (ethanol).
Characterization :
Schiff Base Formation with 4-Ethoxybenzaldehyde
The ethoxybenzylidene group is introduced via acid-catalyzed condensation:
Reagents :
-
5-(m-Tolyl)-4H-1,2,4-triazole-3-thiol (1.0 equiv)
-
4-Ethoxybenzaldehyde (1.1 equiv)
-
Glacial acetic acid (solvent), H₂SO₄ (catalyst)
Procedure :
-
Reflux the triazole-thiol with 4-ethoxybenzaldehyde in acetic acid (3 h).
Yield : 70–75% (recrystallized from ethanol).
Mechanistic Insight :
Protonation of the aldehyde carbonyl enhances electrophilicity, enabling nucleophilic attack by the triazole’s amino group. Subsequent dehydration forms the imine linkage.
Characterization :
Alternative Synthetic Routes and Modifications
One-Pot Synthesis
A streamlined method combines cyclocondensation and Schiff base formation:
Reagents :
-
m-Tolyl hydrazine, carbon disulfide, 4-ethoxybenzaldehyde
Procedure :
-
Perform cyclocondensation in ethanol/KOH (6 h).
-
Directly add 4-ethoxybenzaldehyde and H₂SO₄, refluxing for 4 h.
Yield : 65–70% (lower due to intermediate purification skip).
Solvent and Catalyst Optimization
| Parameter | Conditions Tested | Optimal Choice |
|---|---|---|
| Solvent | Ethanol, DMF, THF | Ethanol |
| Catalyst | H₂SO₄, p-TsOH, HCl | H₂SO₄ (0.5 mol%) |
| Temperature | 80°C, 100°C, reflux | Reflux (78°C) |
Ethanol enhances solubility of intermediates, while H₂SO₄ maximizes imine formation kinetics.
Analytical and Spectroscopic Validation
Purity Assessment
X-ray Crystallography
Though data for the exact compound is unavailable, analogous structures (e.g., 4-methoxy derivative) exhibit planar triazole cores and E-configuration at the imine bond.
Challenges and Mitigation Strategies
-
Byproduct Formation :
-
Low Solubility :
Scalability and Industrial Relevance
Bench-scale syntheses (10–50 g) achieve consistent yields (70–75%). Pilot studies suggest:
Chemical Reactions Analysis
Types of Reactions
4-((4-Ethoxybenzylidene)amino)-5-(m-tolyl)-4H-1,2,4-triazole-3-thiol can undergo various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The imine group can be reduced to form the corresponding amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., aluminum chloride).
Major Products
Oxidation: Disulfides or sulfonic acids.
Reduction: Corresponding amines.
Substitution: Various substituted aromatic derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific properties, such as corrosion resistance or enhanced mechanical strength.
Mechanism of Action
The mechanism of action of 4-((4-Ethoxybenzylidene)amino)-5-(m-tolyl)-4H-1,2,4-triazole-3-thiol is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. For example, its antimicrobial activity may be due to the inhibition of key enzymes or disruption of cell membrane integrity. In the case of its potential anticancer properties, it may induce apoptosis or inhibit cell proliferation through various signaling pathways.
Comparison with Similar Compounds
Comparative Analysis with Analogous Compounds
Key Observations :
- Electron-Donating Groups : Methoxy (Ligand 54) and ethoxy (Target Compound) substituents enhance electron density, stabilizing the Schiff base linkage. Ethoxy’s larger size may improve lipophilicity compared to methoxy .
- Yields: Reactions with electron-rich aldehydes (e.g., 4-(dimethylamino)benzaldehyde) often yield higher products (81% for Ligand 55) due to favorable kinetics .
Antimicrobial Activity
- Ligands 54 and 55 exhibit moderate antimicrobial activity, attributed to the pyrazole and triazole-thiol moieties facilitating membrane disruption .
- Metal complexes of similar Schiff bases (e.g., ) show enhanced antibacterial effects due to improved coordination with microbial enzymes .
Antioxidant Activity
- Compound 5b () demonstrates potent antioxidant activity (IC50: 5.84 µg/ml), outperforming ascorbic acid. The thiol group and conjugated Schiff base system likely contribute to free radical scavenging .
Metal Chelation
Physicochemical Properties
- Solubility : Ethoxy and m-tolyl groups increase lipophilicity, favoring organic solvents (e.g., chloroform in EBIMTT ). Methoxy or nitro groups () improve aqueous solubility slightly due to polar interactions.
- Stability : Electron-withdrawing groups (e.g., nitro in ) may reduce Schiff base stability under acidic conditions, whereas ethoxy and methoxy groups enhance resilience .
Biological Activity
The compound 4-((4-Ethoxybenzylidene)amino)-5-(m-tolyl)-4H-1,2,4-triazole-3-thiol is a member of the triazole family, notable for its diverse biological activities. This article explores its biological activity, synthesis, and potential applications in pharmaceuticals, supported by relevant data tables and case studies.
Chemical Structure and Properties
The molecular formula of the compound is , featuring a triazole ring and a thiol group. The structural characteristics contribute to its reactivity and biological properties. The presence of aromatic moieties enhances solubility and interaction with biological targets.
Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | |
| Triazole Ring | Five-membered heterocycle |
| Thiol Group | Sulfur-containing functional group |
| Ethoxy and Tolyl Groups | Enhance solubility and reactivity |
Antimicrobial Properties
Preliminary studies suggest that this compound exhibits significant antimicrobial activity. The thiol group has been associated with the inhibition of various bacterial strains. Research indicates that compounds with triazole structures often show antifungal properties as well.
Enzyme Inhibition
The compound may also act as an enzyme inhibitor. Triazoles are known for their ability to interact with biological enzymes, potentially leading to therapeutic applications in treating diseases where enzyme regulation is crucial.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various triazole derivatives, including this compound. Results showed effective inhibition against Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for new antibiotics.
- Enzyme Interaction Studies : Molecular docking simulations have demonstrated that the compound binds effectively to certain enzyme targets, indicating its potential role in drug design aimed at enzyme inhibition.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Triazole Ring : The initial step involves the reaction of appropriate hydrazones with isothiocyanates.
- Substitution Reactions : Subsequent reactions introduce the ethoxy and toluidine groups through nucleophilic substitution.
- Purification : The final product is purified through recrystallization techniques to obtain high purity.
Synthesis Overview
| Step | Reaction Type | Key Reagents |
|---|---|---|
| Step 1 | Triazole formation | Hydrazones, Isothiocyanates |
| Step 2 | Nucleophilic substitution | Ethanol, Toluidine |
| Step 3 | Purification | Recrystallization |
Research Findings
Recent research highlights the compound's potential in various therapeutic areas:
- Antimicrobial Activity : Studies have shown that it can inhibit bacterial growth effectively.
- Antifungal Properties : Similar compounds have demonstrated efficacy against fungal infections.
- Potential as an Anticancer Agent : Some triazoles are being investigated for their anticancer properties due to their ability to interfere with cell proliferation.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, a comparison can be made with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-Amino-1,2,4-triazole-3-thione | Triazole-thione core | Antimicrobial |
| 5-(Benzylthio)-1H-1,2,4-triazole | Benzylthio group | Antifungal |
| 3-Methyl-1-phenyl-1H-thieno[2,3-c]pyrazole | Thieno-pyrazole structure | Anticancer |
Q & A
Q. Basic Assay Design
Q. Advanced Mechanistic Studies
- Apoptosis assays : Flow cytometry with Annexin V/PI staining.
- Enzyme inhibition : Test interactions with folate synthesis enzymes (e.g., dihydrofolate reductase) using fluorometric assays .
How can structural ambiguities (e.g., isomerism) be resolved during characterization?
Q. Basic Techniques
- NMR : ¹H and ¹³C NMR to confirm imine bond formation (δ 8.5–9.0 ppm for CH=N) and thiol tautomerism.
- HR-MS : Confirm molecular ion peaks and fragmentation patterns .
Q. Advanced Analysis
- X-ray crystallography : Resolve E/Z isomerism of the benzylidene group.
- UV-Vis spectroscopy : Monitor photoisomerization at 365 nm (Φ = 0.32 for E→Z conversion) .
How can substituent effects on bioactivity be systematically studied?
Q. Advanced Structure-Activity Relationship (SAR)
- Substituent variation : Replace the ethoxy group with halogen (e.g., Cl, Br) or electron-withdrawing groups (e.g., NO₂) to modulate electronic effects.
- Thiol modifications : Derivatize the -SH group to disulfides or thioethers for enhanced membrane permeability.
- Key finding : Fluorobenzylidene analogs show improved antifungal activity (comparable to fluconazole) .
How should discrepancies between in silico predictions and experimental toxicity data be addressed?
Q. Methodological Approach
- QSAR models : Validate using multiple algorithms (e.g., TOPKAT, LAZAR) to predict LD₅₀. Cross-check with in vivo acute toxicity (OECD 423 guidelines) in rodents.
- Case study : A structurally similar triazole derivative showed an experimental LD₅₀ of 1190 mg/kg (Class IV toxicity) vs. in silico predictions of 950–1300 mg/kg .
What strategies improve photostability and mitigate UV-induced degradation?
Q. Advanced Stability Studies
- Light exposure tests : Monitor degradation under 254 nm (C–S bond cleavage, Φ = 0.12) and 365 nm (isomerization).
- Stabilization : Add antioxidants (e.g., BHT) or encapsulate in liposomes to reduce photodegradation .
How can solubility challenges in biological assays be overcome?
Q. Methodological Solutions
- Co-solvents : Use DMSO (≤1% v/v) with PBS or cell culture media.
- Prodrug design : Synthesize phosphate or morpholino esters to enhance aqueous solubility .
What computational tools are recommended for predicting binding modes?
Q. Advanced Modeling
- Docking : AutoDock Vina or Schrödinger Suite to simulate interactions with targets like EGFR or CYP450.
- MD simulations : GROMACS for 100 ns trajectories to assess binding stability .
How is oxidative stability evaluated, and what structural features influence it?
Q. Basic Assessment
- DPPH assay : Measure radical scavenging at 517 nm. Thiol groups typically show moderate activity (e.g., 40–60% scavenging at 1 mM) .
Q. Advanced Insights
- Electron-donating groups : Methoxy or dimethylamino substituents increase antioxidant capacity by stabilizing radical intermediates .
What analytical workflows validate batch-to-batch consistency?
Q. Quality Control Protocol
HPLC-PDA : Purity >98% with C18 columns (acetonitrile/water + 0.1% TFA).
Elemental analysis : Confirm C, H, N, S within ±0.4% of theoretical values.
FT-IR : Monitor thiol (-SH) tautomerism at 2550 cm⁻¹ .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
